REACTION_SMILES
|
[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[O:10][c:11]1[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]1.[CH3:18][NH:19][C:20](=[O:21])[c:22]1[n:23][cH:24][cH:25][c:26]([O:28][c:29]2[cH:30][cH:31][c:32]([N+:33]([O-:34])=[O:35])[c:36]([N+:37]([O-:38])=[O:39])[cH:40]2)[cH:27]1.[H-:2].[Na+:1].[O:41]=[CH:42][N:43]([CH3:44])[CH3:45]>>[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[O:10][c:11]1[cH:12][cH:13][c:14]([O:17][c:26]2[cH:25][cH:24][n:23][c:22]([C:20]([NH:19][CH3:18])=[O:21])[cH:27]2)[cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(OCc2ccccc2)cc1
|
Name
|
CNC(=O)c1cc(Oc2ccc([N+](=O)[O-])c([N+](=O)[O-])c2)ccn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC(=O)c1cc(Oc2ccc([N+](=O)[O-])c([N+](=O)[O-])c2)ccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)c1cc(Oc2ccc(OCc3ccccc3)cc2)ccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |